molecular formula C23H34Cl2N6O2 B13794714 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride CAS No. 81996-02-3

1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride

Cat. No.: B13794714
CAS No.: 81996-02-3
M. Wt: 497.5 g/mol
InChI Key: BYXMGHJGOBWTJP-UHFFFAOYSA-N
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Description

1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is a complex organic compound that combines theobromine, a well-known stimulant found in cocoa, with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting m-methylphenylamine with piperazine under controlled conditions.

    Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl chain.

    Coupling with Theobromine: The alkylated piperazine derivative is then coupled with theobromine. This step often requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the reaction.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with adenosine receptors, similar to theobromine, leading to stimulant effects.

    Pathways Involved: It may influence cyclic AMP (cAMP) signaling pathways, resulting in increased cellular activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-(4-(m-Methylphenyl)-1-piperazinyl)propyl)theobromine
  • **1-(4-(4-(m-Methylphenyl)-1-piperazinyl)butyl)theobromine
  • **1-(6-(4-(m-Methylphenyl)-1-piperazinyl)hexyl)theobromine

Uniqueness

1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is unique due to its specific alkyl chain length and the presence of theobromine. This combination may result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

81996-02-3

Molecular Formula

C23H34Cl2N6O2

Molecular Weight

497.5 g/mol

IUPAC Name

3,7-dimethyl-1-[5-[4-(3-methylphenyl)piperazin-1-yl]pentyl]purine-2,6-dione;dihydrochloride

InChI

InChI=1S/C23H32N6O2.2ClH/c1-18-8-7-9-19(16-18)28-14-12-27(13-15-28)10-5-4-6-11-29-22(30)20-21(24-17-25(20)2)26(3)23(29)31;;/h7-9,16-17H,4-6,10-15H2,1-3H3;2*1H

InChI Key

BYXMGHJGOBWTJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C.Cl.Cl

Origin of Product

United States

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